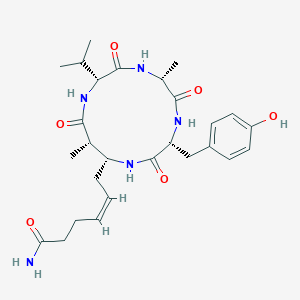
Azumamide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azumamide B is a naturally occurring cyclic tetrapeptide isolated from the marine sponge Mycale izuensisThis compound is structurally characterized by the presence of three D-α-amino acids and an unnatural β-amino acid, making it unique among naturally occurring cyclic peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of azumamide B involves several key steps, including the synthesis of β-amino acids and macrocyclization. One of the critical steps in the synthesis is the diastereoselective Mannich reaction, which enables the preparation of site-specifically edited epimeric azumamide analogs . The synthetic route typically involves the following steps:
Synthesis of β-amino acids: This step involves the preparation of 3-amino-2-methyl-5-nonenedioic acid-9-amide and 3-amino-2-methyl-5-nonenoic-1,9-diacid.
Macrocyclization: This step involves the formation of the cyclic tetrapeptide backbone through a series of coupling reactions and cyclization steps.
Final modifications: The terminal ethyl ester is transformed into a carboxamide via hydrolysis and coupling with ammonia under DIC conditions.
Industrial Production Methods
Chemical Reactions Analysis
Azumamide B undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the β-amino acid moiety.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can be employed to introduce different functional groups into the this compound structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Azumamide B has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of cyclic peptides.
Biology: It is used to study the role of histone deacetylase inhibitors in gene expression and chromatin remodeling.
Mechanism of Action
Azumamide B exerts its effects by inhibiting histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone deacetylases 1, 2, 3, 10, and 11 . The pathways involved in its mechanism of action include the regulation of gene expression and the modulation of various cellular processes such as cell cycle progression and apoptosis.
Comparison with Similar Compounds
Azumamide B is part of a family of compounds known as azumamides, which include azumamides A, C, D, and E. These compounds share a similar cyclic tetrapeptide structure but differ in their amino acid composition and functional groups. For example, azumamide A has a phenylalanine residue instead of the tyrosine residue found in this compound . Azumamide C and E contain carboxylic acid groups, which make them more potent histone deacetylase inhibitors compared to their carboxamide counterparts, azumamide A and B . The unique structural features of this compound, such as the presence of the β-amino acid and the retro-arrangement peptide backbone, contribute to its distinct biological activity and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C27H39N5O6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enamide |
InChI |
InChI=1S/C27H39N5O6/c1-15(2)23-27(38)29-17(4)25(36)31-21(14-18-10-12-19(33)13-11-18)26(37)30-20(16(3)24(35)32-23)8-6-5-7-9-22(28)34/h5-6,10-13,15-17,20-21,23,33H,7-9,14H2,1-4H3,(H2,28,34)(H,29,38)(H,30,37)(H,31,36)(H,32,35)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |
InChI Key |
RFGAANHNJBCQAS-LFUPQXEOSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)N |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


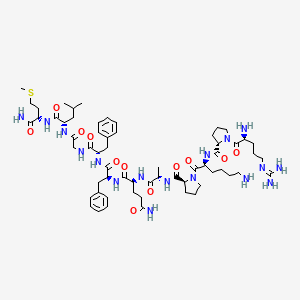
![3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide](/img/structure/B10846798.png)
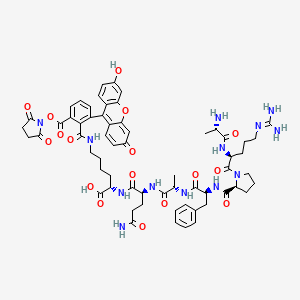
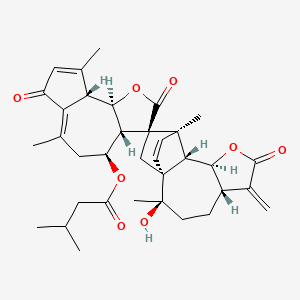
![N-[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]-2-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B10846835.png)
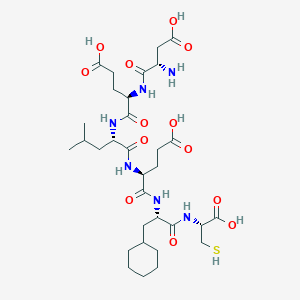
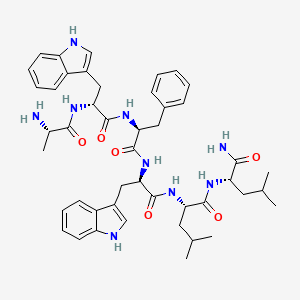
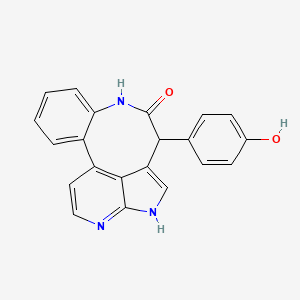
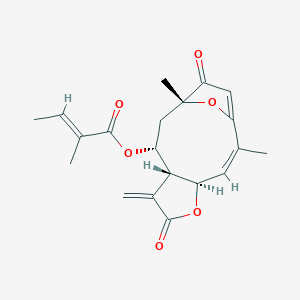
![4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid](/img/structure/B10846852.png)
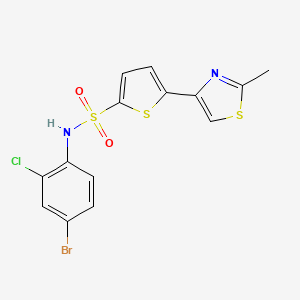
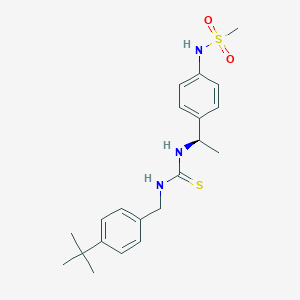
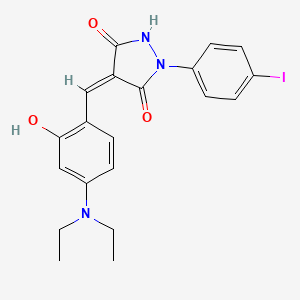
![(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846873.png)
